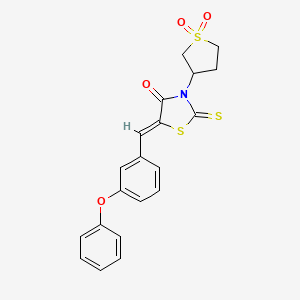

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

This compound belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a (5Z)-configured arylidene substituent. Its structure features a 3-phenoxybenzylidene moiety at position 5 and a 1,1-dioxidotetrahydrothiophen-3-yl group at position 2. The sulfone group (dioxidotetrahydrothiophene) distinguishes it from most analogs, which typically have non-oxidized sulfur-containing or aromatic substituents . Thiazolidinones are studied for diverse bioactivities, including kinase inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S3/c22-19-18(27-20(26)21(19)15-9-10-28(23,24)13-15)12-14-5-4-8-17(11-14)25-16-6-2-1-3-7-16/h1-8,11-12,15H,9-10,13H2/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXYXUNCBNMNPZ-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound features a complex structure that includes a thiazolidinone core, which is known for its biological activity. The presence of the 1,1-dioxidotetrahydrothiophen moiety and the 3-phenoxybenzylidene group contribute to its unique chemical properties. Understanding these properties is crucial for exploring its applications in medicinal chemistry.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant activity against various bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolidinone compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that our compound may also possess similar antimicrobial properties.

Anticancer Properties

Thiazolidinones have been investigated for their potential anticancer effects. The unique structural features of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may enhance its ability to inhibit cancer cell proliferation.

Case Study:

In vitro studies have shown that thiazolidinones can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins . Further research is needed to elucidate the specific mechanisms of action for this compound.

Anti-inflammatory Effects

Research indicates that thiazolidinone derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Case Study:

A related compound was found to significantly reduce inflammation in animal models of arthritis by downregulating COX-2 expression . This opens avenues for exploring (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent in inflammatory diseases.

Enzyme Inhibition

Thiazolidinones are known to inhibit key enzymes involved in disease processes. For instance, they can act as inhibitors of enzymes like COX and lipoxygenase, which play critical roles in inflammation and pain pathways.

Modulation of Signaling Pathways

The compound may influence various signaling pathways associated with cell survival and apoptosis. By modulating these pathways, it can potentially enhance therapeutic efficacy against cancer and other diseases.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and selected analogs:

Key Observations :

Physicochemical Properties

- Melting Point: Analogs with rigid substituents (e.g., 5e: >260°C, ; 3m: >260°C, ) suggest the target compound likely has a high melting point due to its planar phenoxybenzylidene group and sulfone.

- Synthetic Accessibility : The target compound’s synthesis likely follows a three-step protocol (rhodanine + aldehyde condensation, followed by sulfone oxidation), similar to methods in .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Condensation of a substituted benzaldehyde with a thiazolidinone precursor under basic conditions (e.g., Knoevenagel reaction) to form the benzylidene moiety .

- Cyclization or functionalization steps to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group, often requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve Z/E isomerism and crystal packing effects, as demonstrated in structurally analogous thiazolidinones .

Q. What are the common structural modifications to enhance stability or solubility?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylidene ring to improve oxidative stability .

- Solubility enhancement : Adding polar groups (e.g., -OH, -OCH₃) or using co-solvents like DMSO in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Assay standardization : Compare results across studies using consistent cell lines (e.g., MCF-7 for breast cancer) and dosages (IC₅₀ values often range 5–50 µM) .

- Mechanistic studies : Use kinase profiling or proteomics to identify off-target interactions that may explain divergent activities .

- Structural analogs : Test derivatives with incremental modifications to isolate pharmacophore contributions .

Q. What strategies optimize synthetic yield and scalability?

- Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves yield by 15–20% in condensation steps .

- Continuous flow reactors : Enhance control over exothermic reactions (e.g., cyclization) and reduce byproduct formation .

- Catalyst screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ improve regioselectivity in thiazolidinone ring formation .

Q. How to establish structure-activity relationships (SAR) for pharmacological effects?

- Systematic substitution : Vary substituents on the benzylidene (e.g., 3-phenoxy vs. 4-chloro) and thiazolidinone moieties (e.g., tetrahydrofuran vs. allyl groups) .

- Quantitative SAR (QSAR) models : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic properties (HOMO/LUMO) with bioactivity .

Q. What methods validate the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes like COX-2 or EGFR .

- Enzymatic inhibition assays : Determine IC₅₀ using fluorogenic substrates (e.g., AMC-labeled peptides for proteases) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .

Q. How to address stereochemical challenges in synthesis and characterization?

- Chiral chromatography : Resolve enantiomers using columns with cellulose-based stationary phases .

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration when crystallographic data is unavailable .

Key Data for Experimental Design

| Parameter | Typical Range/Values | Reference Evidence |

|---|---|---|

| Synthetic Yield | 45–70% (optimized up to 85%) | |

| Purity (HPLC) | ≥95% (post-purification) | |

| Biological IC₅₀ (Cancer) | 8–35 µM (varies by cell line) | |

| Solubility in DMSO | 10–20 mM (room temperature) | |

| Thermal Stability (TGA) | Decomposition onset: 180–220°C |

Contradiction Analysis Example

Issue : Discrepancies in reported antimicrobial activity (MIC ranging 16–128 µg/mL).

Resolution Strategies :

- Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .

- Test against isogenic mutant strains to rule out efflux pump interference .

- Compare logP values of analogs to assess membrane permeability contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.